molecular formula C10H15NO B146874 N-(2-methoxybenzyl)ethanamine CAS No. 62924-83-8

N-(2-methoxybenzyl)ethanamine

Cat. No.: B146874
CAS No.: 62924-83-8
M. Wt: 165.23 g/mol
InChI Key: JWUPFXRVSIJGAM-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)ethanamine is a chemical compound belonging to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the benzyl moiety and an ethanamine chain. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Studied for its psychoactive properties and potential use in treating certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

There are no published studies on the safety of N-(2-methoxybenzyl)ethanamine for human use . Available data suggests that extremely small amounts of these substances can cause seizures, cardiac and respiratory arrest, and death . Therefore, it is crucial to handle this compound with care and avoid contact with skin and eyes, inhalation, and ingestion .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)ethanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative . Its primary target is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is primarily found in the central nervous system, and plays a key role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2A receptors, this compound mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain .

Biochemical Pathways

Upon binding to the 5-HT2A receptors, this compound triggers a series of biochemical reactions. It increases the release of dopamine , serotonin , acetylcholine , and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions .

Result of Action

The activation of the 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. It induces hallucinogenic activity, impacts short-term memory, and may decrease locomotor activity . In addition, it has been associated with various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is often sold on blotter paper, which can affect its stability and potency . Furthermore, its effects can be influenced by the user’s individual characteristics, such as their physiological state, genetic makeup, and the presence of other substances in their system .

Biochemical Analysis

Biochemical Properties

N-(2-methoxybenzyl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with serotonin 5-HT2A receptors, which are involved in cognitive and behavioral processes The nature of these interactions involves agonism at the receptor sites, leading to various downstream effects

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of serotonin receptors, which can lead to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which can have significant implications for cellular communication and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with serotonin 5-HT2A receptors. This binding leads to the activation of intracellular signaling cascades, resulting in changes in gene expression and enzyme activity . The compound may also inhibit or activate other enzymes, contributing to its overall biochemical effects. Understanding these molecular interactions is crucial for developing potential therapeutic applications of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and behavior. Higher doses can lead to toxic or adverse effects, including disruptions in neurotransmitter systems and potential neurotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic health

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for predicting the compound’s effects in different biological contexts.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the methoxy group or the ethanamine chain is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of secondary amines or this compound derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)ethanamine is structurally similar to other phenethylamine derivatives such as:

  • N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (25B-NBOMe)
  • N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
  • N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe)

Uniqueness: What sets this compound apart is its specific substitution pattern and its unique interaction with serotonin receptors, which results in distinct psychoactive effects compared to other similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUPFXRVSIJGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293625
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-83-8
Record name N-Ethyl-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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